Bis(pentamethylcyclopentadienyl)manganese(II)

Description

Historical Trajectory and Evolution of Organomanganese Chemistry

The field of organomanganese chemistry dates back to 1937 with the synthesis of phenylmanganese iodide and diphenylmanganese. wikipedia.org For many years, it remained a primarily academic area of interest. wiley-vch.de A significant development in this field was the synthesis of manganocene, the unsubstituted parent compound of decamethylmanganocene, which is prepared by reacting manganese(II) chloride with sodium cyclopentadienide. wikipedia.org However, manganocene is unstable under ambient conditions due to the highly ionic character of the manganese-cyclopentadienyl (Mn-Cp) bond. wiley-vch.de This instability limited its practical applications. wiley-vch.de The exploration of substituted cyclopentadienyl (B1206354) ligands, such as the pentamethylcyclopentadienyl ligand, marked a pivotal evolution in organomanganese chemistry, leading to the synthesis of more stable and electronically distinct metallocenes like bis(pentamethylcyclopentadienyl)manganese(II).

Contextualization within Metallocene Research

Metallocenes, with ferrocene (B1249389) being the archetypal example, are a well-established class of organometallic "sandwich" compounds. wikipedia.org Manganocene, or bis(cyclopentadienyl)manganese(II), is often discussed as an example of a metallocene with significant ionic character. wikipedia.org Unlike the more covalent bonding found in ferrocene, the interaction between manganese and the cyclopentadienyl ligands in manganocene is primarily electrostatic. This ionic nature influences its reactivity, making it kinetically labile and susceptible to hydrolysis. wikipedia.orgresearchgate.net

Bis(pentamethylcyclopentadienyl)manganese(II) fits within this research landscape as a derivative designed to modulate these properties. The introduction of ten methyl groups onto the cyclopentadienyl rings has profound effects on the compound's stability, electronic structure, and reactivity, offering a platform to study the impact of ligand modification within the broader family of metallocenes.

Significance of Permethylation on Manganese Metallocene Electronic Structure and Reactivity

The complete methylation of the cyclopentadienyl rings in bis(pentamethylcyclopentadienyl)manganese(II) introduces significant electronic and steric changes compared to its unsubstituted counterpart, manganocene. The ten electron-donating methyl groups increase the electron density on the cyclopentadienyl rings, which in turn enhances the donor character of the ligands. acs.orgunt.edu This increased ligand field strength is a critical factor in stabilizing a low-spin electronic configuration for the manganese(II) center. acs.orgunt.edu

Manganocene itself exists near the crossover point between high-spin and low-spin states. acs.org The permethylation in decamethylmanganocene is sufficient to favor the low-spin state. acs.org This is in contrast to many substituted manganocenes with fewer alkyl groups, which may exhibit temperature-dependent spin-crossover behavior or remain in a high-spin state. acs.org The stabilization of the low-spin state has a direct impact on the compound's magnetic properties and reactivity. Furthermore, cyclic voltammetry studies have shown that decamethylmetallocenes are much more easily oxidized than their unsubstituted counterparts, a direct consequence of the electron-donating nature of the methyl groups. unt.edu

| Property | Manganocene (Cp₂Mn) | Decamethylmanganocene (Cp*₂Mn) |

|---|---|---|

| Spin State | High-spin/low-spin crossover | Low-spin |

| Bonding Character | Highly ionic | Increased covalency |

| Oxidation Potential | Higher | Lower (more easily oxidized) |

| Kinetic Stability | Labile, air-sensitive | More stable |

Properties

InChI |

InChI=1S/2C10H15.Mn/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXWXWETMUIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Mn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Mn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Standard Synthetic Pathways for Bis(pentamethylcyclopentadienyl)manganese(II)

The primary route for synthesizing Bis(pentamethylcyclopentadienyl)manganese(II) involves the reaction of a manganese(II) halide with a pentamethylcyclopentadienyl salt. This method is analogous to the synthesis of other metallocenes, such as manganocene and ferrocene (B1249389). wikipedia.orgwikipedia.org

The most common and direct synthesis involves the salt metathesis reaction between anhydrous manganese(II) chloride (MnCl₂) and two equivalents of a pentamethylcyclopentadienyl alkali metal salt, typically lithium pentamethylcyclopentadienide (LiCp). wikipedia.org The reaction proceeds via a double displacement mechanism where the chloride ions on the manganese center are replaced by the pentamethylcyclopentadienyl (Cp) ligands.

In this reaction, anhydrous manganese(II) chloride serves as the source of the manganese(II) ion. wikipedia.org The lithium pentamethylcyclopentadienide acts as the source for the bulky pentamethylcyclopentadienyl ligands. The formation of lithium chloride (LiCl), a salt precipitate, helps to drive the reaction to completion.

Table 1: Stoichiometry for Bis(pentamethylcyclopentadienyl)manganese(II) Synthesis

| Reactant | Molar Ratio | Purpose |

| Anhydrous Manganese(II) Chloride (MnCl₂) | 1 | Provides Mn(II) center |

| Lithium Pentamethylcyclopentadienide (LiCp) | 2 | Provides Cp ligands |

Solvent Effects and Reaction Conditions

The choice of solvent and the control of reaction conditions are critical for achieving a high yield and purity of the final product. Ethereal solvents are typically employed due to their ability to dissolve the organometallic reagents and their relative inertness under the reaction conditions.

Solvents: Tetrahydrofuran (THF) is a commonly used solvent for this synthesis. wikipedia.org Its coordinating ability helps to solubilize the manganese(II) chloride precursor and stabilize the reactive intermediates. Other ether solvents, such as diethyl ether, may also be used. The solvent must be thoroughly dried and deoxygenated prior to use to prevent unwanted side reactions.

Temperature: The reaction is often initiated at a reduced temperature to control the reaction rate and minimize the formation of byproducts. Following the initial combination of reactants, the mixture is typically allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

Workup: After the reaction period, the precipitated lithium chloride is removed by filtration. The solvent is then removed from the filtrate under vacuum, yielding the crude Bis(pentamethylcyclopentadienyl)manganese(II) product. Further purification can be achieved through techniques such as sublimation or recrystallization.

Table 2: Typical Reaction Conditions

| Parameter | Condition | Rationale |

| Solvent | Anhydrous, Deoxygenated THF | Solubilizes reactants, inert medium |

| Temperature | Initial cooling, then room temperature | Controls reaction rate, ensures completion |

| Reaction Time | Several hours | Allows for complete ligand exchange |

| Purification | Filtration, Sublimation/Recrystallization | Removes salt byproduct and purifies product |

Precursor Utility in Functionalized Organometallic Complex Synthesis

Bis(pentamethylcyclopentadienyl)manganese(II) is not only a compound of fundamental interest but also serves as a valuable precursor for the synthesis of other organometallic complexes. strem.comrsc.org Its reactivity allows for the introduction of various functional groups and ligands, leading to new compounds with tailored electronic and steric properties.

For instance, manganese(II) complexes supported by cyclopentadienyl-phosphine ligands can be synthesized using manganese halide precursors in reactions that parallel the utility of decamethylmanganocene as a starting point for manganese-based materials. rsc.org The compound is also utilized as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, where it thermally decomposes to deposit thin films of manganese-containing materials for applications in semiconductors and spintronics. strem.com

Considerations for Inert Atmosphere Synthesis

Organomanganese(II) compounds, including Bis(pentamethylcyclopentadienyl)manganese(II), are characteristically sensitive to atmospheric oxygen and moisture. thieme-connect.de Therefore, their synthesis, handling, and storage must be conducted under an inert atmosphere to prevent degradation of the product. thieme-connect.deiucr.org

Oxygen Sensitivity: Exposure to oxygen can lead to the oxidation of the manganese(II) center to higher oxidation states (e.g., Mn(III)), resulting in the decomposition of the desired complex. thieme-connect.de

Moisture Sensitivity: The compound is susceptible to hydrolysis. Reaction with water can protonate the cyclopentadienyl (B1206354) ligands, leading to the breakdown of the metallocene structure. wikipedia.org

To exclude air and moisture, specialized laboratory techniques are required. The synthesis is typically performed using either a Schlenk line or inside a glovebox. thieme-connect.de A Schlenk line allows for the manipulation of reagents and solvents under a vacuum or a positive pressure of an inert gas, such as nitrogen or argon. A glovebox provides a sealed environment filled with an inert gas, allowing for more complex manipulations to be carried out in the complete absence of air. All solvents and reagents must be rigorously dried and degassed before use. iucr.org

Advanced Structural Characterization Techniques

X-ray Crystallographic Analysis of Decamethylmanganocene

X-ray crystallography provides a definitive method for determining the precise arrangement of atoms within a crystalline solid. For decamethylmanganocene, this technique has offered profound insights into its molecular geometry and bonding characteristics.

Monomeric D5d Decamethylmetallocene Structure

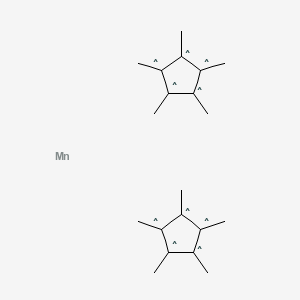

X-ray diffraction studies have unequivocally established that Bis(pentamethylcyclopentadienyl)manganese(II) adopts a monomeric structure in the solid state. mdpi.comcompoundchem.com The molecule exhibits a D5d symmetry, which describes a staggered conformation of the two pentamethylcyclopentadienyl (Cp) rings. mdpi.comcompoundchem.com This arrangement is a key structural feature of many decamethylmetallocenes. The manganese atom is centrally located, sandwiched between the two parallel Cp rings.

Metal-to-Ring Carbon Distances and Structural Comparison with Other Manganocenes

A critical parameter derived from the crystallographic analysis is the distance between the central manganese atom and the carbon atoms of the cyclopentadienyl (B1206354) rings. In decamethylmanganocene, the Mn-C bond lengths are significantly shorter than those observed in high-spin manganocenes. mdpi.comcompoundchem.com This shortening of the metal-to-ring carbon distances by approximately 0.3 Å is indicative of a low-spin electronic state for the manganese center in the decamethylated derivative. mdpi.comcompoundchem.com The increased ligand field strength of the permethylated cyclopentadienyl rings is believed to be responsible for this shift to a low-spin configuration. mdpi.com

To provide a comparative perspective, the table below contrasts the metal-to-ring carbon distances in decamethylmanganocene with other related manganocene compounds.

| Compound | Spin State | Average Mn-C Distance (Å) |

|---|---|---|

| Bis(pentamethylcyclopentadienyl)manganese(II) | Low-Spin | ~2.11 |

| Bis(cyclopentadienyl)manganese(II) | High-Spin | ~2.42 |

Spectroscopic Probes for Molecular Architecture

Spectroscopic techniques offer complementary information to X-ray crystallography by probing the electronic and vibrational properties of the molecule, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, the paramagnetic nature of the Mn(II) center in decamethylmanganocene presents significant challenges for conventional NMR studies. The unpaired electron on the manganese atom leads to substantial line broadening and large chemical shift ranges, often making the signals difficult to observe and interpret.

Due to these challenges, detailed and well-resolved ¹H and ¹³C NMR spectra of Bis(pentamethylcyclopentadienyl)manganese(II) are not widely reported in the literature. The interaction between the nuclear spins and the paramagnetic center typically results in spectra that are more informative about the electronic relaxation and magnetic properties of the complex rather than providing the fine structural details commonly obtained for diamagnetic compounds.

| Nucleus | Expected Observations and Challenges |

|---|---|

| ¹H | Signals are expected to be significantly broadened due to the paramagnetic Mn(II) center. Chemical shifts are likely to be spread over a wide range, making assignment difficult. |

| ¹³C | Similar to ¹H NMR, ¹³C signals are expected to be very broad. The detection of quaternary carbons, which already have long relaxation times, can be particularly challenging. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically probes species with unpaired electrons. As such, it is an ideal method for studying the electronic structure of the paramagnetic Mn(II) center in decamethylmanganocene.

EPR studies have confirmed that decamethylmanganocene is a low-spin, 17-electron compound with an orbitally degenerate, ²E₂g ground state. mdpi.com This is in contrast to the parent manganocene, which exhibits a high-spin state. The EPR spectrum is consistent with that of other low-spin d⁵ metallocenes. The key parameters obtained from EPR spectroscopy are the g-values and hyperfine coupling constants (A), which are sensitive to the electronic environment of the manganese ion.

| EPR Parameter | Observed Characteristics |

|---|---|

| g-values | The g-values are anisotropic, reflecting the electronic asymmetry around the Mn(II) center. The values are consistent with a ²E₂g ground state. |

| Hyperfine Coupling (A) | Hyperfine splitting due to the interaction of the unpaired electron with the ⁵⁵Mn nucleus (I = 5/2) is expected, which would theoretically result in a six-line pattern for each g-value. However, line broadening can sometimes obscure this splitting. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of decamethylmanganocene provides a characteristic "fingerprint" and offers information about the bonding within the pentamethylcyclopentadienyl ligands and their interaction with the manganese center. The spectra of decamethylmanganocene and its iron analog, decamethylferrocene, are superimposable in the region from 900 cm⁻¹ to 4000 cm⁻¹, indicating that the observed absorptions in this range are primarily due to the vibrational modes of the ligands in a planar decamethylmetallocene structure.

The table below lists some of the characteristic vibrational frequencies observed in the IR spectrum of Bis(pentamethylcyclopentadienyl)manganese(II).

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 2980, 2940, 2895, 2850 | C-H stretching vibrations of the methyl groups |

| 1470, 1448, 1422, 1373 | C-H bending and C-C stretching vibrations of the Cp* ring |

| 1065, 1023 | Ring breathing and other skeletal vibrations |

| 445, 361 | Metal-ligand vibrations |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the context of Bis(pentamethylcyclopentadienyl)manganese(II), also known as decamethylmanganocene, mass spectrometry reveals key details about its ionization and fragmentation behavior.

Under electron impact (EI) conditions at 70 eV, the mass spectrum of Bis(pentamethylcyclopentadienyl)manganese(II) exhibits a distinct pattern of fragmentation. The molecular ion peak (P+) is observed at a mass-to-charge ratio (m/e) of 325, corresponding to the intact molecule [C₂₀H₃₀Mn]⁺, with a relative abundance of 38%. scispace.com A smaller peak at m/e 326, designated as (P+1)+, is also detected with a relative abundance of 8%, which is attributable to the presence of the ¹³C isotope. scispace.com

The fragmentation pattern provides insight into the stability of the metallocene structure and its constituent ligands. The base peak, representing the most abundant ion in the spectrum, appears at m/e 121 with a relative abundance of 100%. scispace.com This peak corresponds to the [C₉H₁₃]⁺ fragment. Another significant fragment is observed at m/e 136, with a relative abundance of 67%, which can be assigned to the pentamethylcyclopentadienyl ligand, [C₁₀H₁₅]⁺. scispace.com Other notable fragments and their relative abundances are detailed in the table below. Photoionization mass spectrometry studies have also confirmed the intense molecular ion signal at an m/z of 325. nih.gov

The analysis of these fragments helps in confirming the structure of the parent compound and understanding the bond strengths within the molecule. The presence of the intact molecular ion and the pentamethylcyclopentadienyl ligand as major fragments underscores the stability of the sandwich complex.

| m/e | Relative Abundance (%) | Assignment |

| 326 | 8 | (P+1)⁺ |

| 325 | 38 | P⁺ ([C₂₀H₃₀Mn]⁺) |

| 189 | 7 | Fragment |

| 137 | 12 | Fragment |

| 136 | 67 | [C₁₀H₁₅]⁺ |

| 135 | 27 | Fragment |

| 121 | 100 | [C₉H₁₃]⁺ |

| 119 | 53 | Fragment |

| 105 | 51 | Fragment |

| 91 | 41 | Fragment |

Electronic Structure and Bonding Theory

The electronic structure of Bis(pentamethylcyclopentadienyl)manganese(II) is a key determinant of its physical and chemical properties. Detailed spectroscopic and computational studies have elucidated the arrangement of electrons in its molecular orbitals and the nature of the metal-ligand bonding.

Ground State Electronic Configurations of Bis(pentamethylcyclopentadienyl)manganese(II)

Bis(pentamethylcyclopentadienyl)manganese(II) is characterized by a low-spin doublet ground state. unc.eduosti.govosti.gov This configuration, denoted as ²E₂, arises from the specific arrangement of the manganese d-electrons within the molecular orbital framework of the complex. nih.gov The electronic configuration is...(dₓ²-y²)¹(dz²)²(dxy)². nih.gov Computational studies support the assignment of this ²E₂ ground state configuration. unc.edu This 17-electron compound possesses an orbitally degenerate, ²E₂g (e₂g³ a₁g²) ground state. osti.gov

Low-Spin Doublet Electronic Configuration (²E₂)

The ²E₂ electronic configuration signifies that the manganese center possesses a single unpaired electron, resulting in a doublet spin state. nih.gov The "E₂" symmetry label indicates the degeneracy of the molecular orbitals occupied by the valence electrons. This low-spin state is a direct consequence of the strong ligand field exerted by the two pentamethylcyclopentadienyl (Cp) ligands. The ten methyl groups on the cyclopentadienyl (B1206354) rings are electron-donating, which increases the ligand field strength of the Cp ring. escholarship.org This enhanced ligand field leads to a larger energy separation between the d-orbitals of the manganese atom, favoring the pairing of electrons in the lower energy orbitals.

Contrast with High-Spin Manganocene Analogs

The low-spin nature of decamethylmanganocene stands in stark contrast to its unsubstituted analog, manganocene (Cp₂Mn), which exhibits a high-spin ground state. nih.gov In manganocene, the weaker ligand field of the cyclopentadienyl rings results in a smaller energy gap between the d-orbitals. Consequently, it is energetically more favorable for the electrons to occupy the higher energy orbitals with parallel spins, leading to a high-spin configuration. The difference in the ground spin states is attributed to the compressed coordination sphere in low-spin complexes due to stronger interactions and shorter bond lengths. nih.gov The substitution of hydrogen atoms with electron-donating methyl groups on the cyclopentadienyl rings in decamethylmanganocene is the critical factor that enforces the low-spin electronic configuration. escholarship.org

Molecular Orbital (MO) Analysis of Decamethylmanganocene

Molecular orbital theory provides a detailed picture of the bonding and electronic transitions within decamethylmanganocene.

Predominantly Metal d Character of High-Energy Occupied Orbitals

DFT calculations show that the high-energy occupied molecular orbitals (HOMOs) of Bis(pentamethylcyclopentadienyl)manganese(II) have a predominantly metal d character. nih.gov The ionized molecular orbital in the neutral molecule is an almost "pure" 3d(z²) orbital of the Mn atom. nih.govsemanticscholar.org This indicates that the frontier electrons, which are most involved in chemical reactions and electronic transitions, are primarily located on the manganese center.

Ligand-to-Metal Charge Transfer Transitions

The electronic spectrum of decamethylmanganocene is characterized by low-energy ligand-to-metal charge transfer (LMCT) transitions. unc.edu These transitions involve the promotion of an electron from a molecular orbital that is primarily ligand-based in character to a molecular orbital that is primarily metal-based. nsf.gov This results in the formal reduction of the metal center and oxidation of the ligand. nsf.gov

Electron Density Distribution and Redistribution upon Ionization

The ionization of decamethylmanganocene provides significant insights into its electron density distribution and how it changes upon removal of an electron. The precise ionization energy of Cp*₂Mn has been determined to be 5.349 ± 0.001 eV. nih.govsemanticscholar.orgdoaj.orgresearchgate.net

Upon ionization, a complex redistribution of electron density occurs. nih.govdoaj.orgresearchgate.net Surprisingly, DFT calculations predict that most of the reduction in electron density is associated with the hydrogen atoms of the methyl substituents, despite the ionized orbital having a predominantly metal character. nih.govsemanticscholar.orgdoaj.orgresearchgate.net However, electron density difference isosurfaces reveal a more intricate mechanism of charge redistribution that also involves the carbon atoms of the molecule. nih.govdoaj.orgresearchgate.net

Influence of the Pentamethylcyclopentadienyl Ligand on Electronic Properties

The substitution of cyclopentadienyl (Cp) ligands with pentamethylcyclopentadienyl (Cp) ligands in manganocene has a profound impact on the electronic properties of the resulting molecule, Bis(pentamethylcyclopentadienyl)manganese(II) (also known as decamethylmanganocene). This influence stems primarily from the electron-donating nature of the ten methyl groups on the Cp rings.

The primary effect of the pentamethylcyclopentadienyl ligand is the significant increase in electron density at the manganese center. The methyl groups, through an inductive effect, push electron density into the cyclopentadienyl ring's π-system. This increased electron density is then delocalized onto the manganese atom. An important consequence of this is that decamethylmanganocene is much more easily oxidized than its unsubstituted counterpart, manganocene. nih.gov This principle is observed in other metallocene systems as well; for instance, decamethylferrocene is more readily oxidized than ferrocene (B1249389) due to the electron-releasing nature of the methyl groups, which shifts the redox potential to a more negative value. wikipedia.org

Furthermore, the complete methylation of the cyclopentadienyl rings enhances the ligand field strength. nih.gov This stronger ligand field in Bis(pentamethylcyclopentadienyl)manganese(II) leads to a greater splitting of the d-orbitals of the manganese ion. The result is a change in the electronic ground state of the molecule. While manganocene typically exhibits a high-spin state, decamethylmanganocene adopts a low-spin electronic configuration. nih.gov This alteration in spin state is a direct consequence of the electronic influence of the Cp* ligand and has significant implications for the compound's magnetic properties and reactivity.

The increased ligand field and the resulting low-spin state also influence the bonding and structure of the complex. The stronger interaction between the metal and the Cp* ligand is expected to result in shorter metal-to-ring carbon distances compared to those in high-spin manganocenes. nih.gov This structural change is a physical manifestation of the altered electronic environment created by the pentamethylcyclopentadienyl ligands.

The table below summarizes the key electronic and related properties of Bis(pentamethylcyclopentadienyl)manganese(II) and provides a comparison with manganocene, highlighting the influence of the pentamethylcyclopentadienyl ligand.

Table 1: Comparison of Electronic and Related Properties of Bis(pentamethylcyclopentadienyl)manganese(II) and Manganocene

| Property | Bis(pentamethylcyclopentadienyl)manganese(II) | Manganocene | Influence of Pentamethylcyclopentadienyl Ligand |

|---|---|---|---|

| Electron Configuration | Low-spin | High-spin | Increased ligand field strength stabilizes the low-spin state. nih.gov |

| Oxidation Potential | More easily oxidized (more negative redox potential) | Less easily oxidized | Electron-donating methyl groups increase electron density on Mn, facilitating oxidation. nih.govwikipedia.org |

| Ligand Field Strength | Stronger | Weaker | Complete alkylation of the Cp rings enhances the ligand field. nih.gov |

| Mn-C Bond Character | Increased Covalency | More Ionic Character | The stronger ligand field promotes greater orbital overlap and covalent character. |

| Reactivity | Generally more stable and less prone to ligand loss | Kinetically labile | The stronger Mn-Cp* bond contributes to greater stability. nih.gov |

Magnetic Properties and Spin Phenomena

Intrinsic Magnetic Behavior of Bis(pentamethylcyclopentadienyl)manganese(II)

Bis(pentamethylcyclopentadienyl)manganese(II) is a 17-electron organometallic compound that predominantly exhibits low-spin behavior. proquest.comscispace.com This is in stark contrast to manganocene, which has a high-spin electronic configuration. proquest.com The low-spin state in decamethylmanganocene arises from the increased ligand field strength of the pentamethylcyclopentadienyl (Cp) ligand compared to the unsubstituted cyclopentadienyl (B1206354) (Cp) ring. testbook.comchegg.com The electron-donating methyl groups on the Cp rings enhance the ligand field, which leads to a larger energy gap between the d-orbitals of the manganese center.

The ground state of Bis(pentamethylcyclopentadienyl)manganese(II) is an orbitally degenerate 2E2g state. proquest.comscispace.com This electronic configuration results in a single unpaired electron, leading to its paramagnetic nature. testbook.com Magnetic susceptibility and electron paramagnetic resonance (EPR) studies have confirmed this low-spin configuration. proquest.comscispace.com The magnetic moment of decamethylmanganocene has been reported to be slightly higher than the spin-only value of 1.73 B.M. for a single unpaired electron, suggesting the presence of an orbital contribution to the magnetic moment. scispace.com For instance, a magnetic moment of 1.98 B.M. at 15 K has been calculated from EPR spectral data. proquest.com

The electronic configuration of the frontier molecular orbitals in Bis(pentamethylcyclopentadienyl)manganese(II) is e2g³a1g². proquest.com This configuration, with one unpaired electron, is responsible for the observed low-spin magnetic properties.

Solid-State Magnetic Susceptibility Studies

Solid-state magnetic susceptibility measurements have been instrumental in characterizing the magnetic properties of Bis(pentamethylcyclopentadienyl)manganese(II) and related substituted manganocenes. These studies consistently show that decamethylmanganocene maintains a low-spin state across a wide range of temperatures in the solid phase. rptu.deosti.gov

The effective magnetic moment of Bis(pentamethylcyclopentadienyl)manganese(II) is temperature-independent over a broad range, from 5 K to 560 K, with a value of approximately 2.17 μB. osti.gov This temperature-independent behavior further confirms the stability of the low-spin state and the absence of a thermally induced spin crossover to a high-spin state. scispace.com

In contrast, other substituted manganocenes exhibit varied magnetic behaviors. For example, manganocenes with fewer methyl or other electron-donating alkyl groups on the cyclopentadienyl rings can show spin-crossover behavior, where a thermal equilibrium exists between low-spin and high-spin states. osti.gov However, the full methylation in decamethylmanganocene provides a sufficiently strong ligand field to exclusively stabilize the low-spin configuration. scispace.com

Studies on manganocenes with bulky substituents, such as tert-butyl groups, have shown that severe steric strain between the cyclopentadienyl rings can counteract the electronic effects and stabilize a high-spin state. osti.gov For instance, [1,2,4-(Me3C)3C5H2]2Mn is a high-spin complex due to the significant steric bulk of the ligands. osti.gov This highlights the delicate balance between electronic and steric factors in determining the spin state of manganocenes.

| Compound | Spin State | Magnetic Moment (μB) | Temperature Range (K) |

|---|---|---|---|

| Bis(pentamethylcyclopentadienyl)manganese(II) | Low-spin | 2.17 | 5 - 560 |

| Bis(cyclopentadienyl)manganese(II) | High-spin | ~5.9 | >432 |

| [1,3-(Me3C)2C5H3]2Mn | Spin-crossover | Variable | - |

| [1,2,4-(Me3C)3C5H2]2Mn | High-spin | - | - |

Theoretical Studies on Magnetic Interactions

Theoretical calculations, particularly using density functional theory (DFT), have provided significant insights into the magnetic interactions and spin-state energetics of Bis(pentamethylcyclopentadienyl)manganese(II) and related manganocenes. These studies have been crucial in understanding the interplay of electronic and steric effects that govern the magnetic properties of these complexes.

Computational studies using the OPBE functional have effectively modeled the spin-crossover behavior in the [(CpR)2Mn] family (where R represents various substituents). bohrium.com These calculations have demonstrated that increasing the number of electron-donating groups, such as methyl groups, on the cyclopentadienyl rings leads to an increase in the spin-crossover temperature (T1/2). bohrium.com In the case of decamethylmanganocene, the stabilization of the low-spin state is so significant that the spin-crossover transition is effectively suppressed. bohrium.com

The theoretical models rationalize this behavior by examining the electronic structure, specifically the d-based molecular orbitals. bohrium.com The increased ligand field from the ten methyl groups widens the energy gap between the relevant d-orbitals, making it energetically unfavorable for electrons to occupy the higher energy orbitals required for a high-spin configuration. datapdf.com

Conversely, theoretical studies also highlight the role of steric effects. When bulky substituents are introduced, the increased steric repulsion between the cyclopentadienyl rings can force a longer metal-ligand distance, which in turn weakens the ligand field and favors a high-spin state. bohrium.com This theoretical understanding aligns well with the experimental observation that manganocenes with very bulky ligands are high-spin. osti.gov

Furthermore, advanced computational methods like multiconfigurational wave-function theory (MC-WFT) and coupled cluster theory have been benchmarked against experimental data for metallocenes, providing a robust theoretical framework for predicting and understanding their magnetic properties. arxiv.orgrsc.org

Spin Crossover and Thermal Equilibria in Manganese Metallocenes (General Context)

The phenomenon of spin crossover, where a molecule can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, is a fascinating aspect of coordination chemistry. In the context of manganese metallocenes, this behavior is particularly sensitive to the substitution pattern on the cyclopentadienyl rings. Current time information in Cass County, US.mdpi.com

A thermal equilibrium can exist between the LS and HS states, and the position of this equilibrium is dictated by a delicate balance of electronic and steric factors. acs.orgnih.govnih.gov Electron-donating substituents on the cyclopentadienyl rings generally favor the LS state by increasing the ligand field strength. osti.gov This effect is cumulative, with a greater number of electron-donating groups leading to a higher spin-crossover temperature.

Conversely, increasing the steric bulk of the substituents can favor the HS state. osti.gov The larger size of bulky groups can lead to increased inter-ligand repulsion, forcing the cyclopentadienyl rings further from the manganese center. This elongation of the metal-ligand bonds weakens the ligand field, thereby stabilizing the HS configuration.

The unsubstituted manganocene, Mn(Cp)2, exists in a high-spin state in the gas phase and in solution. acs.org However, upon cooling in the solid state, it exhibits antiferromagnetic interactions within a polymeric chain structure. researchgate.net In contrast, the introduction of methyl groups, as in bis(methylcyclopentadienyl)manganese(II), leads to the observation of a high-spin/low-spin equilibrium. acs.org As the number of methyl groups increases, the equilibrium shifts towards the low-spin state. In the case of Bis(pentamethylcyclopentadienyl)manganese(II), the ligand field is so strong that the compound is exclusively low-spin under all observed conditions. scispace.comosti.gov

This systematic tuning of the spin state through ligand modification makes manganese metallocenes an important class of compounds for studying the fundamental principles of spin crossover and for the potential design of molecular materials with switchable magnetic properties.

Reactivity Profiles and Reaction Mechanisms of Bis Pentamethylcyclopentadienyl Manganese Ii

The reactivity of Bis(pentamethylcyclopentadienyl)manganese(II), also known as decamethylmanganocene, is characterized by a rich redox chemistry and notable stability, particularly in comparison to its unmethylated analogue, manganocene. This section details its redox behavior, susceptibility to ligand exchange, and interactions with protic environments.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study decamethylmanganocene, providing a balance between computational cost and accuracy. It has proven particularly useful in interpreting spectroscopic results and understanding the changes that occur upon ionization.

DFT calculations have been successfully used to simulate and interpret high-resolution spectroscopic data. nih.govsemanticscholar.org Specifically, the vibronic structure of the Mass-Analyzed Threshold Ionization (MATI) spectrum of Cp*₂Mn has been modeled. nih.gov The B3PW91/6-311++G(d,p) level of theory, for instance, provides a simulation that shows excellent agreement with experimental MATI spectra. nih.govsemanticscholar.org This computational modeling is crucial for assigning the observed spectral features to specific molecular vibrations. nih.gov

The calculations identified two primary normal vibrations of the Cp*₂Mn⁺ cation that are responsible for the most intense features in the MATI spectrum. nih.gov These modes are a low-frequency vibration corresponding to the out-of-plane bending of the methyl (Me) groups and a higher frequency vibration representing the symmetric stretching between the manganese atom and the cyclopentadienyl (B1206354) rings. nih.gov

| Vibrational Mode (DFT) | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν₁ | 130 | Me out-of-plane bend |

| ν₂ | 352 | Symmetric Mn-ring stretch |

A key application of DFT is predicting how a molecule's geometry changes when an electron is removed. nih.govsemanticscholar.org For decamethylmanganocene, DFT modeling reveals that the primary structural deformations accompanying ionization involve the elongation of the manganese-carbon (Mn-C) bonds and a change in the out-of-plane bending angles of the methyl groups. nih.govsemanticscholar.org Despite potential distortions from the Jahn-Teller effect in both the neutral Cp₂Mn and its cation (Cp₂Mn⁺), only the symmetric stretching and bending modes are prominent in the MATI spectrum, underscoring these specific geometric changes upon electron detachment. nih.gov

DFT calculations also provide a detailed picture of how electron density (ED) is redistributed upon ionization. semanticscholar.org Surprisingly, for decamethylmanganocene, calculations predict that a significant portion of the reduction in electron density occurs around the hydrogen atoms of the methyl substituents, even though the electron is removed from a metal-centric orbital. nih.govsemanticscholar.org

To quantify these changes, the Quantum Theory of Atoms in Molecules (QTAIM) is employed. semanticscholar.org This method involves integrating the electron density over atomic basins to calculate changes in atomic charges. semanticscholar.org The analysis of ED difference isosurfaces reveals a complex charge redistribution mechanism that also involves the carbon atoms of the molecule, highlighting an inhomogeneous redistribution of charge upon ionization. nih.govsemanticscholar.org

Ab Initio and Other High-Level Quantum Chemical Calculations

While DFT is a powerful tool, ab initio and other high-level quantum chemical methods are often used to provide benchmark data and a more rigorous description of the electronic structure, especially for challenging systems with strong electron correlation effects. nih.gov

Experimental studies, including magnetic susceptibility and electron paramagnetic resonance (EPR), have established that decamethylmanganocene is a low-spin, 17-electron compound. unt.edu These findings indicate an orbitally degenerate, ²E₂g ground state. unt.edu This low-spin configuration is a notable contrast to the high-spin state of its unsubstituted counterpart, manganocene (Cp₂Mn), demonstrating that the ten methyl groups on the cyclopentadienyl rings significantly increase the ligand field strength. unt.eduwikipedia.org

The precise determination of ionization energy is a critical parameter for understanding the electronic properties of a molecule. High-resolution MATI spectroscopy, supported by DFT calculations, has precisely determined the ionization energy of decamethylmanganocene. nih.govsemanticscholar.org The value has been established as 5.349 ± 0.001 eV (43,146 ± 8 cm⁻¹). nih.govsemanticscholar.org An important finding from these studies is that the adiabatic and vertical ionization energies for this compound are the same. nih.gov This precise value allows for the accurate calculation of other thermodynamic properties, such as the difference in the mean bond energies between the Mn-Cp* bonds in the neutral molecule and its cation. nih.govsemanticscholar.org

| Parameter | Value | Unit |

|---|---|---|

| Ionization Energy | 5.349 ± 0.001 | eV |

| Ionization Energy | 43,146 ± 8 | cm⁻¹ |

Theoretical Estimation of Excited State Reduction Potentials

The calculation of excited state redox potentials typically involves a combination of quantum chemical methods to determine the energies of the species involved in the redox process, both in their ground and excited states. A common approach relies on the use of a thermodynamic cycle, often in conjunction with Density Functional Theory (DFT) for ground state calculations and Time-Dependent Density Functional Theory (TD-DFT) for excitation energies. conicet.gov.arrsc.orgnih.gov

The excited state reduction potential (E*red) can be estimated from the ground state reduction potential (E_red_) and the zero-zero excitation energy (E₀,₀), which is the energy difference between the vibrational ground states of the electronic ground and excited states. The relationship is given by the following equation:

E*red = E_red_ + E₀,₀

Accurate calculation of the ground state reduction potential itself is a critical first step. This is often achieved by calculating the Gibbs free energy change (ΔG) for the reduction reaction in solution. This involves computing the electronic energies of the oxidized and reduced species, accounting for vibrational contributions to the free energy (usually through frequency calculations), and importantly, including the significant effect of the solvent, often modeled using a polarizable continuum model (PCM). conicet.gov.ar

The next crucial component is the determination of the excitation energy. While vertical excitation energies (the energy difference at the ground-state geometry) are more straightforwardly calculated using TD-DFT, the E₀,₀ value is more relevant for thermodynamic potentials. chemrxiv.org Approximating E₀,₀ with the calculated vertical absorption energy is a common practice, though it can introduce inaccuracies. chemrxiv.org More rigorous approaches would involve optimizing the geometry of the excited state to calculate the emission energy and averaging the absorption and emission energies to get a better estimate of E₀,₀.

For manganese complexes, the choice of the DFT functional and basis set is critical for obtaining accurate results, as different functionals can yield varying degrees of accuracy for transition metal systems. skemman.is Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, may be necessary for systems with complex electronic structures, particularly for accurately describing the character of excited states. researchgate.net

Detailed research findings on analogous organometallic manganese complexes highlight the importance of these computational approaches. For instance, studies on other manganese complexes have successfully used DFT to predict their ground state redox potentials with good correlation to experimental values. rsc.org Furthermore, TD-DFT has been effectively applied to study the core and valence electronic excitations in various manganese complexes, which is fundamental to understanding their photochemical behavior. nih.gov

While a specific data table for Bis(pentamethylcyclopentadienyl)manganese(II) is not available, a representative table below illustrates the typical output of such theoretical calculations for a hypothetical organometallic manganese complex, showcasing the key energetic components used to derive the excited state reduction potential.

| Computational Parameter | Calculated Value (eV) | Methodology |

|---|---|---|

| Ground State Reduction Potential (E_red_) | -2.50 | DFT (B3LYP/6-31G) with PCM (Acetonitrile) |

| Vertical Excitation Energy (E_abs_) | 2.80 | TD-DFT (B3LYP/6-31G) |

| Zero-Zero Excitation Energy (E₀,₀) (estimated) | 2.65 | Estimated from absorption/emission calculations |

| Excited State Reduction Potential (E*red) | +0.15 | E_red_ + E₀,₀ |

This table demonstrates how different computational components contribute to the final estimated excited state reduction potential. The values presented are hypothetical and serve to illustrate the outcome of a theoretical investigation into the photoredox properties of a compound like Bis(pentamethylcyclopentadienyl)manganese(II). Such theoretical predictions are invaluable for the rational design of new photocatalysts and for understanding the mechanisms of light-induced chemical reactions. chemrxiv.org

Advanced Spectroscopic Investigations

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Recent studies employing high-resolution mass-analyzed threshold ionization (MATI) spectroscopy have provided a detailed examination of the ionization process of decamethylmanganocene (Cp*₂Mn). nih.govnih.govsemanticscholar.org This technique allows for precise determination of ionization energies and offers insights into the vibrational structure of the resulting cation. nih.gov In MATI experiments, neutral molecules are excited to long-lived high Rydberg (ZEKE) states using a UV laser pulse. A delayed electric field is then applied to ionize these ZEKE state molecules, allowing for high-resolution energy measurements. nih.govsemanticscholar.org

The MATI spectrum of bis(pentamethylcyclopentadienyl)manganese(II) reveals a distinct peak corresponding to the detachment of an electron from the highest occupied molecular orbital (HOMO), which is primarily of metal character. nih.gov Density Functional Theory (DFT) calculations have been used to model the MATI spectrum, indicating that the primary structural changes upon ionization include the elongation of the Mn-C bonds and a change in the out-of-plane bending angles of the methyl groups. nih.govsemanticscholar.org Despite the metallic nature of the ionized orbital, DFT calculations surprisingly predict that a significant portion of the reduction in electron density upon ionization is associated with the hydrogen atoms of the methyl substituents, indicating a complex charge redistribution mechanism. nih.gov

High-resolution MATI spectroscopy has enabled a precise determination of the adiabatic ionization energy of bis(pentamethylcyclopentadienyl)manganese(II). The experimentally determined value is 5.349 ± 0.001 eV (43146 ± 8 cm⁻¹). nih.govsemanticscholar.org This value is in excellent agreement with the ionization energy of 5.33–5.36 eV obtained from photoionization efficiency (PIE) curves and an earlier value of 5.33 ± 0.10 eV from conventional photoelectron spectroscopy. semanticscholar.org The sharpness of the MATI signal indicates that the adiabatic and vertical ionization energies for this molecule coincide. semanticscholar.org

Table 1: Ionization Energy of Bis(pentamethylcyclopentadienyl)manganese(II)

| Method | Ionization Energy (eV) |

| MATI Spectroscopy | 5.349 ± 0.001 |

| Photoionization Efficiency | 5.33–5.36 |

| Photoelectron Spectroscopy | 5.33 ± 0.10 |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for related Mn(II) complexes)

The electronic absorption spectra of Mn(II) complexes are typically characterized by transitions involving d-orbitals. For low-spin Mn(II) complexes with strong-field ligands, the UV-Vis spectra exhibit characteristic absorption bands. researchgate.net In the case of decamethylmanganocene, a low-spin d⁵ metallocene, computational studies support the assignment of low-energy ligand-to-metal charge transfer (LMCT) transitions. acs.org

Time-Resolved Photoluminescence Studies

Investigations into the photophysical properties of bis(pentamethylcyclopentadienyl)manganese(II) have shown that this complex is not emissive at room temperature. acs.org This lack of emission suggests that non-radiative decay pathways are dominant for the excited states of this molecule under these conditions.

Electrochemical Methods: Cyclic Voltammetry

While specific cyclic voltammetry data for bis(pentamethylcyclopentadienyl)manganese(II) is not extensively detailed in the provided search results, the electrochemical behavior of Mn(II) complexes is well-documented. Generally, Mn(II) complexes can undergo oxidation to Mn(III) and further to Mn(IV) states. nih.govelectrochemsci.org For instance, certain binuclear Mn(II) complexes exhibit a one-electron oxidation from Mn(II) to Mn(III), followed by another oxidation to Mn(IV) at a more positive potential. nih.gov The redox processes are often quasi-reversible and can be influenced by the solvent and ligand environment. electrochemsci.org

Computational studies on decamethylmanganocene have provided calculated excited-state reduction potentials. These calculations reveal its potential as a potent excited-state reductant, with an excited state reduction potential (E°′([MnCp₂]⁺/⁰)) of -3.38 V versus the ferrocene (B1249389)/ferrocenium couple (Fc⁺/⁰). acs.org Conversely, it exhibits a mild potential for photo-oxidative processes (E°′([MnCp₂]⁰/⁻) = -0.18 V vs Fc⁺/⁰). acs.org

Table 2: Calculated Redox Potentials for Bis(pentamethylcyclopentadienyl)manganese(II)

| Process | Potential (V vs Fc⁺/⁰) |

| Excited State Reduction ([MnCp₂]⁺/⁰) | -3.38 |

| Photo-oxidative Process ([MnCp₂]⁰/⁻) | -0.18 |

Advanced Research Applications

Catalysis and Catalytic Mechanistic Studies

The field of homogeneous catalysis has seen a surge in the use of first-row transition metals, with manganese complexes emerging as versatile and efficient catalysts for a variety of organic transformations. epa.govrsc.org This shift is driven by the economic and environmental benefits of replacing precious metals. Research has largely focused on manganese complexes featuring pincer-type ligands or other nitrogen- and oxygen-based ligands, which have demonstrated remarkable activity in reactions like hydrogenation, dehydrogenation, and hydroelementation. rsc.orgepa.govresearchgate.net

Manganese catalysts are valued for their ability to mediate a wide range of chemical reactions. These include acceptorless dehydrogenation, C-H functionalization, oxidation, and various coupling reactions. exlibrisgroup.comnih.gov For instance, certain manganese(II) complexes have been shown to be effective in the oxidative coupling of primary amines to imines and the oxidation of unactivated olefins, alkanes, and alcohols. The catalytic prowess of manganese is often linked to its wide array of accessible oxidation states (from -3 to +7) and its ability to cooperate with sophisticated ligand frameworks to activate substrates. nih.gov While the pentamethylcyclopentadienyl (Cp*) ligand is a staple in organometallic chemistry, providing stability to metal centers, the catalytic applications reported for manganese predominantly involve other ligand systems designed to actively participate in the reaction mechanism.

The hydrogenation of olefins is a fundamental transformation in organic chemistry. While this area has been historically dominated by precious metals, recent research has established manganese complexes, particularly those in the +1 oxidation state with pincer or N-heterocyclic carbene (NHC) phosphine (B1218219) ligands, as potent catalysts. chemrxiv.orgresearchgate.net These systems can efficiently convert a range of mono- and disubstituted alkenes into alkanans. chemrxiv.org

The reactivity of manganese hydrides with the non-polar C=C bonds of olefins has been noted as relatively rare. fu-berlin.denih.gov The catalytic cycle often involves the formation of a 16-electron Mn(I) hydride species, which then participates in the hydrogenation. chemrxiv.org There is limited specific information in the reviewed literature detailing the use of Bis(pentamethylcyclopentadienyl)manganese(II) for olefin hydrogenation. The research focus has been on Mn(I) complexes where the ligand framework is crucial for catalytic activity. chemrxiv.orgnih.gov For example, an alkyl bisphosphine Mn(I) catalyst has been shown to form an active hydride under a hydrogen atmosphere capable of reducing alkenes. nih.gov

Below is a table summarizing the performance of a representative Mn(I) pincer catalyst in the hydrogenation of various alkenes.

| Substrate | Catalyst System | Conditions | Conversion (%) |

|---|---|---|---|

| Styrene | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | 1 mol% catalyst, 50 bar H₂, 60 °C | 99 |

| 4-Allylanisole | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | 1 mol% catalyst, 50 bar H₂, 60 °C | 98 |

| α-Methylstyrene | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | 1 mol% catalyst, 50 bar H₂, 60 °C | 30 |

| 1H-Indene | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | 1 mol% catalyst, 50 bar H₂, 60 °C | 3 |

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and titanium, are cornerstones of olefin polymerization technology. youtube.com These catalysts, often activated by co-catalysts like methylaluminoxane (B55162) (MAO), are known for producing polymers with controlled molecular weights and distributions. youtube.comunam.mx The field has also seen significant development in late-transition-metal catalysts, such as those based on iron and cobalt with bis(imino)pyridine ligands, for ethylene (B1197577) polymerization. unam.mxamazonaws.com

While cyclopentadienyl-type ligands are central to metallocene catalysis, there is a notable lack of studies employing Bis(pentamethylcyclopentadienyl)manganese(II) for ethylene or other olefin polymerizations in the available literature. The research on manganese in polymerization is less developed compared to its neighbors in the periodic table. The focus for ethylene polymerization has remained on other metals that demonstrate high activity and control over polymer properties. unam.mxamazonaws.com

The table below illustrates the typical performance of an iron-based catalyst, highlighting the parameters often evaluated in ethylene polymerization studies.

| Precatalyst | Co-catalyst | Activity (g PE / mol M · h) | Mₙ (kg/mol) | Mₙ/Mₙ |

|---|---|---|---|---|

| [2,6-bis(imino)pyridyl]FeCl₂ | MMAO | 38.0 x 10⁶ | 17.4 | 3.8 |

| [2,6-bis(imino)pyridyl]FeCl₂ | Al(i-Bu)₃ | 3.1 x 10⁶ | 1.5 | 73.1 |

| [N,N,N-bis(imino)trihydroquinoline]CoCl₂ | MMAO | 10.7 x 10⁶ | 11.4 | 5.0 |

| [N,N,N-bis(imino)trihydroquinoline]CrCl₃ | MMAO | 12.7 x 10⁶ | 29.5 | 18.0 |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. nih.gov Catalysts based on a variety of metals have been developed for this transformation. Recent advancements in manganese catalysis have shown that well-defined manganese PNP-pincer complexes can effectively catalyze the formal hydroamination of allylic alcohols. nih.gov Other manganese-based systems have been used to generate amidyl radicals from N-fluorosulfonamides for the hydroamination of alkenes. nih.gov

However, the scientific literature lacks specific examples of Bis(pentamethylcyclopentadienyl)manganese(II) being used for hydroamination reactions. The successful catalysts in this domain typically feature ligands that can actively participate in the reaction, for example, through metal-ligand cooperation, a feature not characteristic of the Cp* ligand. nih.gov

The performance of a manganese PNP-pincer complex in the hydroamination of allyl alcohol with various amines is detailed below.

| Amine Substrate | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| N-Methylaniline | 1 | 81 |

| N-Ethylaniline | 1 | 73 |

| N-Propylaniline | 1 | 69 |

| 4-Fluoro-N-methylaniline | 1 | 75 |

| N-Allylaniline | 1 | 53 |

The ligand framework surrounding a metal center is paramount in dictating the outcome of a catalytic reaction. In manganese catalysis, this is particularly evident. For instance, in the electroreduction of CO₂, the performance of manganese catalysts is significantly influenced by the nature of the bis-N-heterocyclic carbene (bis-NHC) ligand. nih.gov Similarly, in hydrogenation reactions, the multidentate ligand, ancillary ligands, and the metal's oxidation state are all crucial for achieving high activity. researchgate.net

The pentamethylcyclopentadienyl (Cp) ligand is a bulky, electron-donating ligand that typically serves as a stabilizing spectator in organometallic complexes. Its primary role is to enhance the complex's stability and solubility rather than to participate directly in the catalytic cycle through mechanisms like metal-ligand cooperation. While the electronic environment provided by the Cp ligands undoubtedly influences the reactivity of the manganese center, the trend in modern manganese catalysis is to employ "non-innocent" or cooperative ligands, such as pincer systems, which are directly involved in substrate activation and bond-breaking/forming steps. fu-berlin.denih.gov

The use of manganese organometallic compounds in homogeneous catalysis has expanded dramatically, offering sustainable alternatives to precious metal catalysts. researchgate.netelsevierpure.com Pincer-type complexes, in particular, have been at the forefront of this development, proving effective for a wide array of transformations including (de)hydrogenation, transfer hydrogenation, and various C-C and C-X bond-forming reactions. epa.govresearchgate.net The progress in this field is driven by the design of sophisticated ligands that enable manganese to perform these challenging catalytic tasks. rsc.org While Bis(pentamethylcyclopentadienyl)manganese(II) is a fundamental member of the manganese organometallic family, its role as a direct catalyst in the burgeoning field of manganese-driven homogeneous catalysis appears limited, with the focus shifting to more tunable and reactive ligand environments. exlibrisgroup.comelsevierpure.com

Organometallic Precursors for Materials Science

The volatility and thermal stability of bis(pentamethylcyclopentadienyl)manganese(II) make it a valuable precursor in the fabrication of advanced materials. Its ability to decompose cleanly at specific temperatures allows for the controlled deposition of manganese-containing thin films and nanostructures, which are integral to various technological applications.

Applications in Molecular Electronics and Magnetism

The field of molecular electronics aims to use single molecules or nanoscale assemblies of molecules as electronic components. In this context, manganese-containing complexes have been a focus of research, particularly in the area of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit classical magnetic properties, such as magnetic hysteresis, at low temperatures. rsc.orgufl.edu This behavior arises from a combination of a high-spin ground state and a large magnetic anisotropy, creating an energy barrier for the reversal of the molecule's magnetization. ufl.edu

Manganese clusters, often containing multiple manganese ions, have been at the forefront of SMM research. rsc.orgufl.edu These molecules have potential applications in high-density information storage, quantum computing, and spintronics. rsc.org The fundamental property of an SMM is its ability to remain in a particular magnetic spin state for a prolonged period below a certain "blocking temperature". rsc.org This molecular-level magnetic memory is a key feature for potential data storage applications. While research has heavily focused on polynuclear manganese clusters, the principles of high-spin states and magnetic anisotropy are central to the design of all SMMs.

| Property | Description | Relevance to Molecular Electronics & Magnetism |

| Single-Molecule Magnet (SMM) | A molecule that exhibits superparamagnetic behavior below a certain blocking temperature. rsc.org | Potential for high-density data storage and quantum computing. rsc.org |

| Magnetic Hysteresis | The dependence of the magnetic state of a material on its history of applied magnetic fields. youtube.com | A key characteristic of permanent magnets and a requirement for memory applications. |

| High-Spin Ground State | A molecular state with a large total spin quantum number (S). ufl.edu | A prerequisite for achieving a large energy barrier to magnetization reversal in SMMs. |

| Magnetic Anisotropy | The directional dependence of a material's magnetic properties. ufl.edu | Contributes to the energy barrier that prevents the spontaneous flipping of the magnetic moment. |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Bis(pentamethylcyclopentadienyl)manganese(II) and related cyclopentadienyl (B1206354) manganese compounds are attractive precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD). azonano.comstrem.com These techniques are crucial for the manufacturing of semiconductor devices and other advanced materials, as they allow for the precise deposition of thin films with high conformity and thickness control. azonano.com

The suitability of a compound as a CVD or ALD precursor depends on several factors, including sufficient volatility, thermal stability to prevent premature decomposition, and clean reactivity with a co-reactant on a substrate surface. Cyclopentadienyl complexes, in general, often meet these criteria. azonano.com Specifically, manganese-based precursors are used to deposit manganese-containing films, such as manganese oxides and sulfides, which have a variety of applications. researchgate.netosti.gov For instance, bis(ethylcyclopentadienyl)manganese (B6353895) has been successfully used for the ALD of manganese oxide (MnO) thin films. researchgate.net

Key characteristics of ideal CVD/ALD precursors:

High vapor pressure for efficient transport to the substrate.

Good thermal stability to avoid decomposition in the gas phase.

Self-limiting surface reactions for precise thickness control in ALD.

Clean decomposition, leaving minimal impurities in the deposited film. azonano.com

High reactivity with the co-reactant at the desired deposition temperature.

Formation of Thin Films

The use of bis(pentamethylcyclopentadienyl)manganese(II) and its derivatives as precursors in CVD and ALD directly leads to the formation of manganese-containing thin films. These films have a wide range of applications depending on their composition and properties.

For example, manganese oxide (MnO) thin films, which can be grown using manganese cyclopentadienyl precursors, are of interest for applications in catalysis and as anode materials in lithium-ion batteries. researchgate.net The ALD process allows for the deposition of highly conformal MnO films even on complex, high-aspect-ratio structures. researchgate.net

Furthermore, manganese sulfide (B99878) (MnS) thin films have been synthesized via ALD using manganese bis(ethylcyclopentadienyl) and hydrogen sulfide as precursors. osti.gov These films have potential applications in solar cells, sensors, and photoconductors. icm.edu.pl The ability to control the phase of the deposited MnS (e.g., γ-MnS vs. α-MnS) by adjusting the deposition temperature is a significant advantage of the ALD technique. osti.gov The growth of these thin films is a critical step in the fabrication of various electronic and optoelectronic devices.

| Thin Film Material | Deposition Technique(s) | Precursor Example | Potential Applications |

| Manganese Oxide (MnO) | ALD researchgate.net | Bis(ethylcyclopentadienyl)manganese researchgate.net | Catalysis, Lithium-ion batteries researchgate.net |

| Manganese Sulfide (MnS) | ALD osti.gov | Bis(ethylcyclopentadienyl)manganese osti.gov | Solar cells, Sensors, Photoconductors icm.edu.pl |

| Manganese Silicate/Silicide | CVD escholarship.org | Methylcyclopentadienyl-manganese(I) tricarbonyl escholarship.org | Diffusion barriers in microelectronics escholarship.org |

Potential in Sensor Technologies

Manganese is an essential element, and the ability to detect and quantify manganese(II) ions is important in various biological and environmental contexts. Research into sensor technologies has explored the development of probes for the selective detection of Mn²⁺. While not directly employing bis(pentamethylcyclopentadienyl)manganese(II) as the sensing agent, the broader field of manganese detection is relevant.

Recent advancements include the development of fluorescent sensors that are cell-permeable and can visualize manganese dynamics in living cells. nih.govrsc.org These sensors are designed to selectively bind with Mn²⁺ ions, leading to a change in their fluorescent properties, thus allowing for real-time imaging of Mn²⁺ distribution and concentration within biological systems. nih.gov Another approach involves the use of potentiometric sensors, which utilize a selective ionophore to generate an electrical signal in response to the concentration of Mn²⁺ ions. abechem.com These sensors have applications in environmental monitoring and biological sample analysis. abechem.com

Exploratory Studies in Bioorganometallic Chemistry

Bioorganometallic chemistry is an interdisciplinary field that investigates the role and application of organometallic compounds within biological systems. wikipedia.org This includes the study of naturally occurring organometallic species, the development of new organometallic-based drugs and imaging agents, and the investigation of the toxicological effects of organometallic compounds. wikipedia.org

Future Research Perspectives

Continued Development of Electronic Structure Understanding

Future research on bis(pentamethylcyclopentadienyl)manganese(II), also known as decamethylmanganocene (Cp*2Mn), is poised to further unravel its complex electronic structure. While it is established that the compound is a low-spin, 17-electron species with a 2E2g ground state, there are still nuances to be explored. osti.gov Advanced computational and spectroscopic techniques will be instrumental in providing a more detailed picture of the metal-ligand bonding and the factors governing its electronic and magnetic properties. nih.govescholarship.org

Recent studies have begun to investigate the photophysics of decamethylmanganocene, revealing its potential as an excited state reductant. nih.govacs.org Future work will likely focus on a deeper understanding of its excited state dynamics and ligand-to-metal charge transfer transitions. acs.org High-resolution mass-analyzed threshold ionization (MATI) spectroscopy, coupled with density functional theory (DFT) calculations, has already provided precise ionization energy and insights into the structural changes upon ionization. nih.govresearchgate.net Further application of such techniques can offer a more refined understanding of the subtle electronic effects of the pentamethylcyclopentadienyl ligands. researchgate.net

Key areas for future investigation include:

Advanced Spectroscopic Studies: Employing techniques like high-resolution X-ray absorption and emission spectroscopy to probe the manganese d-orbital contributions to the molecular orbitals.

Computational Modeling: Utilizing more sophisticated theoretical models to accurately predict and interpret the electronic spectra and magnetic behavior of the compound and its derivatives. nih.gov

Photophysical Investigations: A more thorough examination of the excited states of decamethylmanganocene to fully map out its potential in photoredox catalysis. nih.govacs.org

| Property | Value | Method |

|---|---|---|

| Ionization Energy | 5.349 ± 0.001 eV | MATI Spectroscopy/DFT |

| Ground State | 2E2g | Magnetic Susceptibility/EPR/DFT |

| Excited State Reduction Potential (E°′([MnCp2]+/0)) | -3.38 V vs Fc+/0 | Computational |

Design Principles for Novel Catalytic Systems

The unique electronic and steric properties of bis(pentamethylcyclopentadienyl)manganese(II) make it an intriguing platform for the development of novel catalysts. Future research will likely focus on harnessing its reactivity to design catalytic systems for a variety of organic transformations. The electron-rich nature of the decamethylmanganocene framework, a result of the ten electron-donating methyl groups, makes it more easily oxidized than its unsubstituted counterpart, manganocene. osti.gov This property is crucial for its potential role in redox catalysis.

A key direction will be the rational design of ligands to modulate the catalytic activity and selectivity of manganese-based catalysts. hilarispublisher.com This includes the development of manganese complexes for hydrogenation and dehydrogenation reactions, which are of significant interest for sustainable chemical synthesis. researchgate.net While organomanganese chemistry is still developing compared to other transition metals, the low cost and low toxicity of manganese make it an attractive alternative to precious metal catalysts. wikipedia.org

Future research in this area will likely involve:

Exploring Redox Catalysis: Investigating the ability of decamethylmanganocene and its derivatives to catalyze a range of redox reactions, leveraging its reversible one-electron oxidation and reduction. escholarship.org

Ligand Modification: Synthesizing derivatives with modified cyclopentadienyl (B1206354) ligands to fine-tune the steric and electronic environment around the manganese center, thereby influencing catalytic performance. hilarispublisher.com

Mechanistic Studies: Employing kinetic and spectroscopic techniques, alongside computational modeling, to elucidate the mechanisms of catalytic reactions involving decamethylmanganocene, which is crucial for catalyst improvement.

Expansion of Materials Science Applications

The potential of bis(pentamethylcyclopentadienyl)manganese(II) extends into the realm of materials science, particularly in the fabrication of manganese-containing thin films and nanomaterials. nih.gov Its volatility and thermal stability make it a candidate as a precursor for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govresearchgate.net These methods are essential for creating highly uniform thin films for applications in microelectronics and spintronics.

Future research will focus on optimizing the deposition processes using decamethylmanganocene and exploring the properties of the resulting materials. The development of new manganese precursors is an active area of research, aiming for compounds with high vapor pressure, thermal stability, and clean decomposition pathways. nih.gov The magnetic properties of manganese-containing materials are of particular interest for the development of new data storage and spintronic devices. nrel.gov

Key future directions in materials science include:

Precursor Development for CVD and ALD: Fine-tuning the molecular design of manganese precursors, including decamethylmanganocene derivatives, to improve their suitability for thin-film deposition techniques. nih.gov

Magnetic Materials: Investigating the synthesis of novel manganese-based magnetic materials, such as manganese oxides and nitrides, using decamethylmanganocene as a single-source or co-precursor. nrel.govconncoll.edu

Semiconducting Thin Films: Exploring the deposition of semiconducting manganese-containing thin films for potential applications in electronic and optoelectronic devices. nrel.gov

| Application Area | Deposition Technique | Potential Material |

|---|---|---|

| Microelectronics | CVD, ALD | Manganese-based barrier films |

| Spintronics | CVD, ALD | Magnetic manganese oxide/nitride thin films |

| Optoelectronics | CVD, ALD | Semiconducting manganese-containing films |

Interdisciplinary Research Frontiers

The future of research on bis(pentamethylcyclopentadienyl)manganese(II) will increasingly lie at the intersection of different scientific disciplines. Its unique properties open up avenues for exploration in fields beyond traditional inorganic and organometallic chemistry.

One promising frontier is bioinorganic chemistry . While research in this area has historically focused on manganese complexes with biologically relevant ligands, the fundamental understanding of manganese coordination chemistry gained from studying compounds like decamethylmanganocene can inform the design of synthetic models for manganese-containing enzymes. umich.eduresearchgate.net These enzymes play crucial roles in biological processes such as photosynthesis and antioxidant defense. umich.edu

Another exciting direction is the application of metallocenes in medicinal chemistry . Ferrocene (B1249389) derivatives have shown promise as therapeutic agents, and the exploration of other metallocenes, including those of manganese, is an emerging field. samipubco.com The redox properties and structural versatility of these compounds could be exploited for the development of new drugs. samipubco.com

Furthermore, the study of organomanganese compounds contributes to the broader field of sustainable chemistry . As a cheap and earth-abundant metal, manganese offers a more environmentally friendly alternative to catalysts based on precious metals. wikipedia.org Future interdisciplinary research will be crucial for developing practical and sustainable chemical processes.

Q & A

Q. Tables for Key Data

Table 1: Crystallographic Parameters of Bis(pentamethylcyclopentadienyl)manganese(II) (From )

| Parameter | Value |

|---|---|

| Space group | P3hc1 |

| a (Å) | 8.8706(4) |

| c (Å) | 26.158(2) |

| Volume (ų) | 1782.6(2) |

| Interlayer spacing | ~8.9 Å (TREN/water) |

Table 2: Thermal Dehydration Data (From )

| Process | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| Dehydration | 150–250 | ~12% |

| Rehydration | 25 (95% RH) | Full recovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.